4-Fluorobut-2-ynoic acid 4-Fluorobut-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565067
InChI: InChI=1S/C4H3FO2/c5-3-1-2-4(6)7/h3H2,(H,6,7)
SMILES: C(C#CC(=O)O)F
Molecular Formula: C4H3FO2
Molecular Weight: 102.06 g/mol

4-Fluorobut-2-ynoic acid

CAS No.:

Cat. No.: VC13565067

Molecular Formula: C4H3FO2

Molecular Weight: 102.06 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorobut-2-ynoic acid -

Specification

Molecular Formula C4H3FO2
Molecular Weight 102.06 g/mol
IUPAC Name 4-fluorobut-2-ynoic acid
Standard InChI InChI=1S/C4H3FO2/c5-3-1-2-4(6)7/h3H2,(H,6,7)
Standard InChI Key ZIMQXFHNHDJWSP-UHFFFAOYSA-N
SMILES C(C#CC(=O)O)F
Canonical SMILES C(C#CC(=O)O)F

Introduction

Structural and Electronic Properties

The molecular structure of 4-fluorobut-2-ynoic acid combines a rigid alkyne backbone with a polar carboxylic acid group and an electron-withdrawing fluorine atom. Key features include:

  • Triple bond geometry: The sp-hybridized carbons at positions 2 and 3 create a linear geometry, significantly reducing conformational flexibility compared to enoic analogs.

  • Electronic effects: The fluorine atom inductively withdraws electron density, enhancing the acidity of the carboxylic acid group (predicted pKa ≈ 2.1–2.5).

  • Dipole interactions: The C–F bond dipole (1.41 D) and carboxyl group polarity promote solubility in polar aprotic solvents like DMF or DMSO.

Comparative Analysis with Analogous Compounds

Property4-Fluorobut-2-ynoic Acid(E)-4-Fluorobut-2-enoic Acid4-Chlorobut-2-enoic Acid
Bond typeAlkyne (C≡C)Alkene (C=C)Alkene (C=C)
Molecular FormulaC₄H₃FO₂C₄H₅FO₂C₄H₅ClO₂
Predicted logP0.891.121.45
Acidity (pKa)~2.32.8–3.12.6–2.9

Synthetic Strategies and Challenges

Alkyne Fluorination

A multi-step approach could involve:

  • Synthesis of but-2-ynoic acid via oxidation of 2-butyn-1-ol with Jones reagent.

  • Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under inert conditions.

  • Purification via recrystallization (e.g., ethyl acetate/hexane) or chromatography.

Critical Parameters:

  • Temperature control (<0°C) to prevent alkyne polymerization.

  • Solvent selection (e.g., dichloromethane) to stabilize intermediates.

Carboxylation of Fluorinated Alkynes

An alternative route may employ:

  • Sonogashira coupling between fluorinated acetylene and a carbonyl precursor.

  • Oxidative carboxylation using CO₂ in the presence of Pd catalysts.

Reactivity and Functionalization

The triple bond and fluorine substituent enable unique reactivity patterns:

Nucleophilic Additions

  • Water addition: Forms 4-fluoro-3-oxobutanoic acid under acidic conditions.

  • Amine conjugation: Reacts with primary amines to yield fluorinated β-enamino acids, potential enzyme inhibitors .

Cycloadditions

  • Huisgen cycloaddition: Forms triazole derivatives with azides, relevant to click chemistry applications.

  • Diels-Alder reactivity: Acts as a dienophile with electron-rich dienes (e.g., furan).

Industrial and Material Science Applications

Polymer Chemistry

  • Monomer for fluoropolymers: The triple bond enables radical polymerization, yielding materials with high thermal stability (>300°C).

  • Surface modification: Carboxyl groups enhance adhesion in composite materials.

Analytical Chemistry

  • Derivatization agent: Enhances detection of amines and alcohols via LC-MS through fluoro-tagging.

Future Research Directions

  • Synthetic optimization: Develop catalytic asymmetric fluorination methods.

  • Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.

  • Ecotoxicology studies: Assess long-term environmental persistence.

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